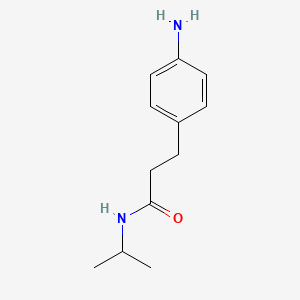
3-(4-Aminophenyl)-N-isopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminophenyl)-N-isopropylpropanamide is an organic compound that features an aminophenyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-N-isopropylpropanamide typically involves the amidation of 4-aminophenylpropanoic acid with isopropylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(4-Aminophenyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
3-(4-Aminophenyl)-N-isopropylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of 3-(4-Aminophenyl)-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.
類似化合物との比較
Similar Compounds
4-Aminophenylpropanamide: Lacks the isopropyl group, resulting in different chemical properties.
N-Isopropylpropanamide: Lacks the aminophenyl group, affecting its reactivity and applications.
Uniqueness
3-(4-Aminophenyl)-N-isopropylpropanamide is unique due to the presence of both the aminophenyl and isopropyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
3-(4-aminophenyl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-12(15)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9H,5,8,13H2,1-2H3,(H,14,15) |
InChIキー |
IFVVVVGAJRRPDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CCC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















